4-Bromothiazole-5-carboxylic acid
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Overview
Description
4-Bromothiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H2BrNO2S and a molecular weight of 208.04 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2BrNO2S/c5-3-2 (4 (7)8)9-1-6-3/h1H, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 208.04 .Scientific Research Applications
Synthesis and Chemical Transformation
4-Bromothiazole-5-carboxylic acid and its derivatives play a significant role in chemical synthesis and transformations. For instance, 2-Bromothiazole and 5-bromothiazole can be converted into thiazole-2- and thiazole-5-carboxylic acid respectively, providing a convenient synthesis of these acids which were previously challenging to access (Beyerman, Berben, & Bontekoe, 2010). Moreover, there are reports on the interaction of ethyl 2-acetamido-5-bromothiazole-4-carboxylate with other chemical entities, leading to the formation of compounds with potential schistosomicidal properties (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989).
Improvements in Synthetic Methods
Notable advancements have been made in the methods for synthesizing this compound derivatives. For instance, a method for synthesizing ethyl 2-bromothiazole-4-carboxylate in a solvent-free environment has been reported, showing significant improvements in terms of structure and purity of the final product (Zhou Zhuo-qiang, 2009).
Applications in Medicinal Chemistry
Though avoiding details related to drug use and side effects, it's noteworthy to mention that this compound derivatives are instrumental in medicinal chemistry. For instance, they are used in synthesizing thiazole peptide fragments of antibiotics, as demonstrated in the synthesis of the eastern fragment of the thiazole peptide GE2270 A (Delgado, Heckmann, Müller, & Bach, 2006).
Agricultural and Industrial Applications
The derivatives of this compound also find applications in agriculture and industry. A study highlights the green synthesis protocol for 4-thiazolidinone-5-carboxylic acid, emphasizing its diverse applications in these fields. The method is characterized by its eco-friendliness, cost-effectiveness, and efficiency (Majid Shaikh et al., 2022).
Safety and Hazards
The safety information for 4-Bromothiazole-5-carboxylic acid indicates that it is a substance that requires caution. It has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .
Mechanism of Action
Mode of Action
Thiazole derivatives, which include 4-bromothiazole-5-carboxylic acid, have been reported to possess diverse biological activities, such as antibacterial, antifungal, antiprotozoal, and antitumor effects . The interaction of these compounds with their targets often results in changes that inhibit the growth or function of the target cells or organisms .
Biochemical Pathways
Thiazole derivatives, in general, have been found to interact with various biochemical pathways, depending on their specific structures and targets . The downstream effects of these interactions can include the inhibition of cell growth, induction of cell death, or disruption of essential cellular processes .
Result of Action
Thiazole derivatives have been reported to exert various effects at the molecular and cellular levels, including the inhibition of cell growth, induction of cell death, and disruption of cellular processes .
properties
IUPAC Name |
4-bromo-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCIIZJOGXFYNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670356 |
Source
|
Record name | 4-Bromo-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1244949-48-1 |
Source
|
Record name | 4-Bromo-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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